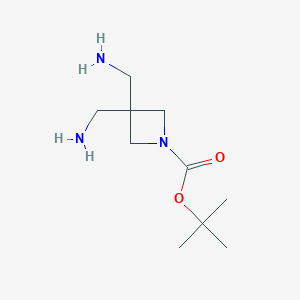
Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C₁₀H₂₀N₂O₂. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The process involves the following steps:
Formation of Azetidine Derivative: The starting material, azetidine, is reacted with formaldehyde and a suitable amine to form the azetidine derivative.
Protection of Amino Groups: The amino groups are protected using tert-butyl chloroformate to form the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, controlled temperatures, and inert atmospheres to ensure the stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Studied for its potential biological activities.
- Used in the development of enzyme inhibitors and other bioactive compounds.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the synthesis of drug candidates.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
Comparison:
- Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate has two aminomethyl groups, making it more reactive compared to its analogs with single substituents.
- The presence of two aminomethyl groups also enhances its potential for forming multiple bonds and interactions, making it a versatile building block in organic synthesis.
- Compared to its hydroxymethyl and bromomethyl analogs, the bis(aminomethyl) derivative offers unique reactivity and applications in both chemical and biological research.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H21N3O2 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H21N3O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4-7,11-12H2,1-3H3 |
Clave InChI |
RKVLOTJYDIXLDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




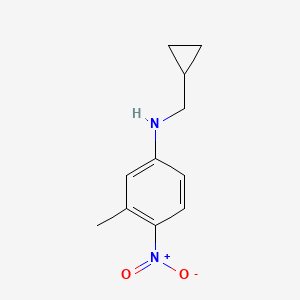
![1-[(3,5-Dichlorophenyl)methyl]piperazine](/img/structure/B13505289.png)
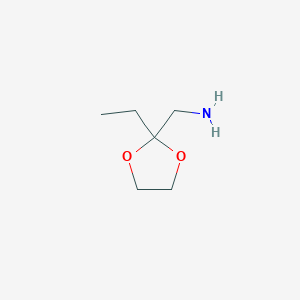
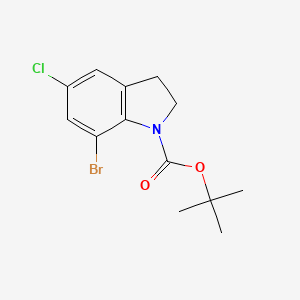
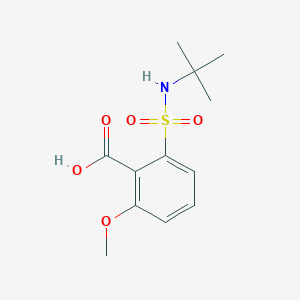

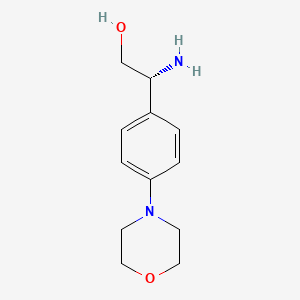
![N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B13505313.png)

![5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B13505325.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride](/img/structure/B13505338.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B13505355.png)
